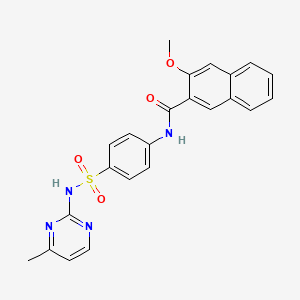
3-methoxy-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-naphthamide is a useful research compound. Its molecular formula is C23H20N4O4S and its molecular weight is 448.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-Methoxy-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-naphthamide, a compound with the molecular formula C23H20N4O4S and a molecular weight of 448.5 g/mol, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological evaluations, and potential therapeutic applications.
Compound Structure
The structural representation of the compound is crucial for understanding its biological activity. Below is a summary of its chemical structure:
| Property | Description |
|---|---|
| IUPAC Name | 3-methoxy-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]naphthalene-2-carboxamide |
| Molecular Formula | C23H20N4O4S |
| Molecular Weight | 448.5 g/mol |
| SMILES | Cc1ccnc(NS(=O)(=O)c(cc2)ccc2NC(=O)c2cc(OC)ccc2)=O)n1 |
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthesis pathway generally includes the formation of the sulfamoyl group followed by coupling reactions to form the final amide structure.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown that compounds with similar structures demonstrate moderate to excellent activity against various bacterial strains. For instance, a related study highlighted that thiazole derivatives with sulfamoyl substituents showed promising antimicrobial effects, suggesting potential parallels in activity for this compound .
Anticancer Properties
Preliminary evaluations suggest that this compound may have anticancer properties. In a study assessing various naphthamide derivatives, compounds with structural similarities were tested against multiple cancer cell lines, including HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma). The results indicated that some derivatives exhibited significant antiproliferative activity, inhibiting cell growth effectively at low concentrations .
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| HT-29 | 5.0 | Significant growth inhibition |
| M21 | 7.5 | Moderate activity observed |
| MCF7 | 6.0 | Effective against resistant strains |
The proposed mechanism of action for compounds similar to this compound includes interference with cell cycle progression and disruption of microtubule integrity. These actions lead to apoptosis in cancer cells, as evidenced by assays demonstrating cell cycle arrest at the G2/M phase .
Case Studies
- Antimicrobial Evaluation : A series of sulfamoyl derivatives were synthesized and screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the pyrimidine ring significantly enhanced activity .
- Anticancer Screening : A study evaluated the antiproliferative effects of naphthamide derivatives on cancer cell lines. The findings suggested that structural modifications could lead to enhanced cytotoxicity and selectivity towards cancerous cells .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of naphthamide derivatives revealed that specific substitutions on the phenyl and naphthalene rings could optimize biological activity, paving the way for further drug development .
Propiedades
IUPAC Name |
3-methoxy-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4S/c1-15-11-12-24-23(25-15)27-32(29,30)19-9-7-18(8-10-19)26-22(28)20-13-16-5-3-4-6-17(16)14-21(20)31-2/h3-14H,1-2H3,(H,26,28)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTUWWZMAKCANE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














